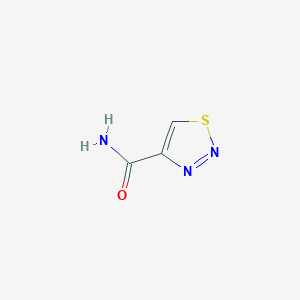

1,2,3-Thiadiazole-4-carboxamide

Description

Properties

IUPAC Name |

thiadiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3OS/c4-3(7)2-1-8-6-5-2/h1H,(H2,4,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWVNNCOIIHEPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NS1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291837 | |

| Record name | 1,2,3-Thiadiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4100-20-3 | |

| Record name | NSC78611 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Thiadiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Discovery and Synthesis of 1,2,3-Thiadiazole Compounds

Core Directive & Executive Summary

Objective: This guide serves as a definitive technical resource for the design, synthesis, and functionalization of 1,2,3-thiadiazole scaffolds. Unlike common five-membered heterocycles, the 1,2,3-thiadiazole ring is uniquely characterized by its latent reactivity—acting as a "masked" alkyne or thioketene equivalent—which makes it a high-value target in both agrochemical discovery (plant activators) and pharmaceutical development (antiviral/anticancer agents).[1]

Scope: We will move beyond textbook definitions to explore the Hurd-Mori cyclization (the industry standard), the Wolff synthesis (for diazo-intermediates), and modern C-H functionalization tactics.[1] The guide prioritizes experimental reproducibility and mechanistic clarity.

Strategic Significance & Biological Profile

The 1,2,3-thiadiazole moiety is not merely a bioisostere; it is a pharmacophore capable of specific covalent interactions and metabolic transformations.[1]

Agrochemical Dominance (Systemic Acquired Resistance)

In crop protection, 1,2,3-thiadiazoles are synonymous with Plant Activators .[1] Unlike direct fungicides, these compounds prime the plant's immune system.[1]

-

Mechanism: Functional analogs of Salicylic Acid (SA). They bind to SA-binding proteins (SABPs) or interfere with the NPR1 pathway, triggering Systemic Acquired Resistance (SAR).

-

Key Compounds:

Pharmaceutical Applications[1][2][3][4][5][6]

-

Antiviral: Derivatives targeting HIV-1 reverse transcriptase (NNRTIs).[1]

-

Anticancer: 4,5-Disubstituted variants act as microtubule destabilizers, binding to the colchicine site of tubulin.[1]

Synthetic Architectures

The construction of the 1,2,3-thiadiazole ring requires handling sulfur and nitrogen installation with precise regiocontrol.[1] We will focus on the two most robust methodologies: the Hurd-Mori Reaction and the Wolff Cyclization .[1]

The Hurd-Mori Reaction (The Industrial Standard)

This is the most reliable method for generating 4-substituted and 4,5-disubstituted 1,2,3-thiadiazoles.[1] It involves the reaction of

Mechanism: The reaction proceeds via the attack of the hydrazone nitrogen on the thionyl chloride, followed by cyclization and elimination of the auxiliary group (tosyl/carbamoyl).

Critical Control Points:

-

Regioselectivity: Governed by the steric bulk of the hydrazone.[1] Methylene groups adjacent to the hydrazone are more reactive than methyl groups.[1]

-

Safety: The reaction generates

and

The Wolff Synthesis (Diazo Strategy)

This method involves the reaction of

Visualizing the Mechanism

The following diagram details the Hurd-Mori cyclization mechanism, highlighting the critical intermediate formation.

Caption: Step-wise mechanism of the Hurd-Mori cyclization transforming hydrazones into the thiadiazole core.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 4-Phenyl-1,2,3-Thiadiazole via Hurd-Mori

Rationale: This protocol uses a semicarbazone intermediate, which is stable, crystalline, and safer than diazo-transfer methods.[1]

Materials:

-

Acetophenone (10 mmol)

-

Semicarbazide hydrochloride (11 mmol)

-

Sodium acetate (11 mmol)

-

Thionyl chloride (

) (50 mmol) -

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Formation of Semicarbazone:

-

Dissolve acetophenone in ethanol (20 mL).

-

Add an aqueous solution of semicarbazide hydrochloride and sodium acetate.[1]

-

Reflux for 1 hour. Cool to RT. The white precipitate (semicarbazone) will form.

-

Validation: TLC (30% EtOAc/Hexane) should show disappearance of ketone.

-

Filter, wash with cold water, and dry under vacuum.[1]

-

-

Cyclization (Hurd-Mori):

-

Safety Warning: Perform in a fume hood.

is corrosive; -

Suspend the dried semicarbazone (5 mmol) in anhydrous DCM (10 mL) in a round-bottom flask cooled to 0°C.

-

Add

(25 mmol) dropwise via a syringe or addition funnel. Note: Exothermic reaction. -

Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

-

Observation: The suspension will clear as the thiadiazole forms, potentially darkening.[1]

-

-

Purification:

-

Quench the reaction by pouring slowly into crushed ice.

-

Extract with DCM (3 x 15 mL).

-

Wash organic layer with Sat.[1]

(to remove acid traces) and Brine. -

Dry over

, filter, and concentrate.[1] -

Final Step: Recrystallize from Ethanol or purify via column chromatography (Silica gel, 10-20% EtOAc/Hexane).

-

Protocol B: Reactivity Check (Lalezari Fragmentation)

Rationale: To confirm the core structure and access alkynethiolates, treat the product with a strong base.

-

Dissolve 1,2,3-thiadiazole in THF.[1]

-

Add

-BuLi at -78°C.[1] -

Result: Evolution of

gas indicates ring fragmentation, confirming the labile

Comparative Analysis of Synthetic Routes

| Feature | Hurd-Mori Reaction | Wolff Synthesis | Pechmann Cyclization |

| Starting Material | Hydrazones (Ketone derived) | Diazomethane + Isothiocyanates | |

| Reagents | Lawesson's Reagent / | - | |

| Safety Profile | Moderate (Acidic gases) | Low (Diazo explosion risk) | Low (Diazomethane is toxic/explosive) |

| Yield | High (70-90%) | Moderate (40-60%) | Variable |

| Regioselectivity | High (Steric control) | High | Moderate |

| Primary Use | Large scale / Drug Discovery | Mechanistic studies | Specific 5-amino derivatives |

Biological Pathway Visualization (Agrochemical)

Understanding the mode of action is crucial for designing derivatives with higher potency.

Caption: Mechanism of Action for 1,2,3-Thiadiazole plant activators inducing Systemic Acquired Resistance.[1]

References

-

Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.[1] Link

-

Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364. Link

-

Appel, R., et al. (1985).[1][2] Synthesis of 4,5-dichloro-1,2,3-dithiazolium chloride. Chemische Berichte. Link

-

Fan, Z., et al. (2010).[1] Synthesis and biological activity of novel 1,2,3-thiadiazole derivatives. Journal of Agricultural and Food Chemistry. Link

-

Mao, J., et al. (2021).[1][3] Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences. Link

Sources

Technical Monograph: The 1,2,3-Thiadiazole-4-carboxamide Scaffold

Structural Dynamics, Synthesis, and Medicinal Utility

Executive Summary

The 1,2,3-thiadiazole-4-carboxamide (CAS 4100-20-3) represents a privileged heterocyclic scaffold in medicinal chemistry and agrochemical development. Unlike its 1,3,4-isomer, the 1,2,3-thiadiazole ring is characterized by a latent reactivity—specifically its susceptibility to base-catalyzed ring cleavage (Lalezari fragmentation) and Dimroth rearrangement. This instability, while a challenge in synthesis, is often the mechanism of action for its biological derivatives, particularly in Systemic Acquired Resistance (SAR) induction in plants (analogous to Tiadinil and Acibenzolar-S-methyl).

This guide provides a rigorous technical analysis of the molecule, detailing the Hurd-Mori cyclization for its construction, its critical stability profiles, and its application as a bioisostere in drug design.

Part 1: Chemical Identity & Physicochemical Profile

The 1,2,3-thiadiazole core is aromatic but electron-deficient, making the C4 and C5 positions sensitive to nucleophilic attack. The 4-carboxamide group adds hydrogen-bond donor/acceptor motifs essential for binding affinity in kinase inhibition and viral coat protein interaction.

| Property | Specification |

| IUPAC Name | 1,2,3-Thiadiazole-4-carboxamide |

| CAS Number | 4100-20-3 |

| Molecular Formula | C₃H₃N₃OS |

| Molecular Weight | 129.14 g/mol |

| SMILES | C1=C(N=NS1)C(=O)N |

| InChIKey | INWVNNCOIIHEPX-UHFFFAOYSA-N |

| Physical State | Crystalline Solid |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water.[1] |

| Stability | Stable under acidic/neutral conditions; Unstable in strong base (pH > 9). |

Part 2: Synthetic Architecture (The Hurd-Mori Protocol)

The most robust route to 1,2,3-thiadiazole-4-carboxamide is the Hurd-Mori reaction (Hurd & Mori, 1955). This involves the reaction of

Mechanistic Pathway

The reaction proceeds via the attack of the hydrazone nitrogen on thionyl chloride, followed by cyclization and elimination of HCl and

Figure 1: The Hurd-Mori synthetic pathway from ethyl acetoacetate to the target carboxamide.

Experimental Protocol: Step-by-Step Synthesis

Note: This protocol synthesizes the ethyl ester intermediate first, followed by conversion to the amide. Direct synthesis of the amide from acetoacetamide is possible but often suffers from lower yields due to side reactions with thionyl chloride.

Phase A: Formation of Semicarbazone

-

Reagents: Ethyl acetoacetate (10 mmol), Semicarbazide HCl (11 mmol), Sodium Acetate (15 mmol).

-

Solvent: Ethanol/Water (1:1).

-

Procedure: Dissolve semicarbazide HCl and NaOAc in water. Add ethyl acetoacetate in ethanol. Stir at RT for 2 hours. The semicarbazone precipitates as a white solid.

-

Isolation: Filter, wash with cold water, and dry in vacuo.

Phase B: Hurd-Mori Cyclization (Ring Closure)

-

Precursor: Dry Semicarbazone from Phase A (1 eq).

-

Reagent: Thionyl Chloride (

, 5 eq). -

Conditions: Neat or in dry DCM at 0°C.

-

Execution:

-

Place the semicarbazone in a round-bottom flask cooled to 0°C.

-

Add

dropwise (Caution: Vigorous gas evolution of -

Allow to warm to room temperature and stir for 4 hours.

-

Workup: Evaporate excess

under reduced pressure. Quench residue with ice water. Extract with DCM. Wash organic layer with saturated

-

Phase C: Ammonolysis to Carboxamide

-

Substrate: Ethyl 1,2,3-thiadiazole-4-carboxylate.

-

Reagent: Saturated Ammonia in Methanol (7N

in MeOH). -

Critical Control: Do NOT use aqueous NaOH or strong mineral bases, as this will trigger ring decomposition (see Section 3).

-

Procedure: Dissolve the ester in methanolic ammonia at 0°C. Stir at room temperature for 12–24 hours in a sealed pressure tube.

-

Purification: Concentrate the solvent. Recrystallize the solid residue from Ethanol/Hexane to obtain pure 1,2,3-Thiadiazole-4-carboxamide .

Part 3: Reactivity & Stability (Expert Insight)

The defining feature of the 1,2,3-thiadiazole ring is its "nervousness" in the presence of base. Unlike 1,3,4-thiadiazoles, the 1,2,3-isomer contains a latent diazo group masked within the ring.

Base-Catalyzed Decomposition (Lalezari Fragmentation)

Under basic conditions (pH > 9), the C5 proton is abstracted, leading to ring opening. This generates an

Figure 2: The base-catalyzed degradation pathway. This instability dictates that all functionalization reactions must occur in neutral or acidic media.

Part 4: Pharmacological & Agrochemical Utility[1][2]

Plant Activators (Agrochemicals)

The 1,2,3-thiadiazole-4-carboxamide moiety is a structural analog of Tiadinil and Acibenzolar-S-methyl .

-

Mechanism: These compounds do not kill pathogens directly. Instead, they act as functional analogs of Salicylic Acid , triggering the plant's Systemic Acquired Resistance (SAR) pathway.

-

Target: This leads to the upregulation of Pathogenesis-Related (PR) proteins, providing broad-spectrum protection against viral (TMV), fungal (Rice Blast), and bacterial infections.

Medicinal Chemistry (Antiviral/Antitumor)[2]

-

Antiviral: Derivatives of 1,2,3-thiadiazole-4-carboxamide have shown efficacy against Tobacco Mosaic Virus (TMV) and potential activity against human viral polymerases by mimicking nucleobase structures.

-

Antitumor: The scaffold acts as a bioisostere for other 5-membered heterocycles in kinase inhibitors (e.g., c-Met inhibitors), where the nitrogen atoms in the ring serve as key hydrogen bond acceptors in the ATP-binding pocket.

References

-

Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364. Link

-

PubChem. (n.d.).[2][3] 1,2,3-Thiadiazole-4-carboxamide (CID 254336). National Center for Biotechnology Information. Retrieved from [Link]

-

Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. Chemistry of Heterocyclic Compounds. Link

-

Fan, Z., et al. (2010). Synthesis and biological activity of novel 1,2,3-thiadiazole derivatives containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles. Journal of Agricultural and Food Chemistry. Link

-

Lalezari, I., et al. (1980). 1,2,3-Thiadiazoles. Advances in Heterocyclic Chemistry. Link

Sources

Introduction: The Versatility of the 1,2,3-Thiadiazole Core

An In-Depth Technical Guide to the Biological Activity of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms.[1][2] This scaffold has garnered significant attention in medicinal and agricultural chemistry due to its unique physicochemical properties and its ability to act as a versatile pharmacophore.[1][3] Its mesoionic character facilitates the crossing of cellular membranes, allowing compounds incorporating this moiety to interact effectively with a wide range of biological targets.[2][4] As a bioisostere of pyrimidine and oxadiazole, the 1,2,3-thiadiazole ring is a privileged structure found in compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antifungal, antibacterial, and insecticidal properties.[1][2][5] This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of 1,2,3-thiadiazole derivatives, offering field-proven insights for researchers in drug discovery and development.

Part 1: Synthesis of the 1,2,3-Thiadiazole Scaffold

The construction of the 1,2,3-thiadiazole ring is a critical step in the development of novel bioactive molecules. Several synthetic strategies exist, with the Hurd-Mori reaction being a cornerstone methodology.

The Hurd-Mori Reaction and Its Modern Variants

The classical Hurd-Mori reaction involves the thermal decomposition of hydrazone derivatives in the presence of a thionating agent, typically thionyl chloride (SOCl₂), to yield the 1,2,3-thiadiazole ring.[5] This method is widely applicable for synthesizing a variety of substituted 1,2,3-thiadiazoles.[1][5]

A common pathway starts from a ketone, which is converted to a hydrazone intermediate (e.g., a tosylhydrazone or semicarbazone). This intermediate then undergoes cyclization with thionyl chloride.[5][6]

Sources

- 1. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]

- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal Significance of 1,2,3-Thiadiazoles Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure activity relationship study of [1,2,3]thiadiazole necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

1,2,3-Thiadiazole Derivatives: Mechanism of Action in Agriculture and Oncology

Executive Summary

The 1,2,3-thiadiazole scaffold represents a privileged structure in chemical biology, distinguished by its latent reactivity and ability to mimic key biological signaling molecules.[1] Unlike its isomer 1,3,4-thiadiazole, which is ubiquitous in antimicrobial pharmacophores, the 1,2,3-thiadiazole core has carved a specific niche in two distinct fields: plant protection (agrochemicals) and oncology (pharmaceuticals) .

This technical guide dissects the mechanism of action (MoA) of 1,2,3-thiadiazole derivatives. In agriculture, they function as pro-drugs that activate Systemic Acquired Resistance (SAR), mimicking salicylic acid. In oncology, specific derivatives act as potent Hsp90 inhibitors , targeting the ATP-binding pocket to degrade oncogenic client proteins.[2]

Part 1: Chemical Basis of Activity

The "Masked" Warhead

The biological potency of 1,2,3-thiadiazole stems from its unique electronic structure and potential for ring cleavage. The ring functions as a "masked" reactive species.

-

Mesoionic Character: The ring possesses mesoionic character, facilitating membrane permeability and specific non-covalent interactions with protein targets (e.g., Hsp90).

-

Latent Reactivity (Wolff Rearrangement): Under photolytic or specific metabolic conditions, the 1,2,3-thiadiazole ring can extrude nitrogen (

) to form highly reactive

Part 2: Agrochemical Mechanism of Action

Target: Systemic Acquired Resistance (SAR)

In agriculture, 1,2,3-thiadiazoles are defined by Tiadinil , a commercial plant activator.[3] Unlike conventional fungicides that directly poison pathogens, Tiadinil acts on the host plant's immune system.[4]

1. Pro-drug Metabolism

Tiadinil itself is a precursor. Upon application to foliage or root systems, it is metabolized within the plant cell into its active form: 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03) .[3]

2. Salicylic Acid (SA) Mimicry

The metabolite SV-03 functions as a functional analog of Salicylic Acid (SA), the master regulator of plant defense.

-

Pathway Activation: SV-03 acts downstream of SA biosynthesis or bypasses it entirely. Evidence shows SV-03 induces resistance even in NahG transgenic plants (which degrade natural SA), confirming it directly stimulates the signal transduction cascade.[4]

-

NPR1 Interaction: The signal propagates through NPR1 (Non-Expressor of Pathogenesis-Related Genes 1), the transcriptional co-activator.

-

Gene Induction: Activation of NPR1 leads to the transcription of Pathogenesis-Related (PR) genes (e.g., PR-1, PR-2, PR-5), which encode enzymes that degrade fungal cell walls (glucanases, chitinases).

Visualization: SAR Signaling Pathway

The following diagram illustrates the conversion of Tiadinil to SV-03 and the subsequent activation of the host defense machinery.

Caption: Tiadinil MoA: Metabolic activation to SV-03 triggers NPR1-mediated transcription of defense genes.[4][5][6]

Part 3: Oncology Mechanism of Action

Target: Heat Shock Protein 90 (Hsp90)

In drug development, 1,2,3-thiadiazole derivatives (specifically resorcinol-bearing analogs) have emerged as potent inhibitors of Hsp90 , a molecular chaperone required for the stability of oncoproteins.[1][2][7][8]

1. ATP-Binding Pocket Competition

Hsp90 relies on ATP hydrolysis to fold client proteins. 1,2,3-Thiadiazole derivatives bind competitively to the N-terminal ATP-binding pocket of Hsp90.

-

Binding Affinity: Derivatives with a 2,4-dihydroxyphenyl moiety at position 4 mimic the binding mode of Radicicol (a natural Hsp90 inhibitor), achieving nanomolar affinity (

nM).

2. Client Protein Degradation

Inhibition of ATP binding freezes Hsp90 in an inactive conformation.[2] This leads to the ubiquitinylation and proteasomal degradation of "client" proteins that cancer cells rely on for survival, including:

-

HER2/ErbB2: Breast cancer growth factor receptor.

-

CRAF/BRAF: Kinases in the MAPK signaling pathway.

-

CDK4: Cell cycle regulator.

3. Induction of Apoptosis

The simultaneous loss of survival signaling (via client degradation) and the accumulation of unfolded proteins triggers the Heat Shock Response (upregulation of Hsp70/Hsp27) and subsequent apoptosis, evidenced by PARP cleavage.

Visualization: Hsp90 Inhibition Cascade

Caption: Hsp90 inhibition by 1,2,3-thiadiazoles leads to destabilization and proteasomal degradation of oncogenic clients.

Part 4: Experimental Protocols

Protocol 1: Validation of SAR Induction (Plant Systems)

Objective: Confirm that a 1,2,3-thiadiazole derivative acts via SAR and not direct antibiosis.[3][4]

-

Plant Material: Use Nicotiana tabacum cv. Xanthi-nc (hypersensitive responder) and NahG transgenic lines (SA-deficient control).[4]

-

Chemical Application:

-

Prepare 1,2,3-thiadiazole derivative (e.g., 50 mg/L) in water with 0.01% Tween 20.

-

Spray lower leaves of 4-week-old plants. Use water/Tween 20 as negative control and BTH (Benzothiadiazole) as positive control.

-

-

Incubation: Wait 3–7 days to allow signal transduction.

-

Pathogen Challenge:

-

Inoculate upper (untreated) leaves with Tobacco Mosaic Virus (TMV) or Pseudomonas syringae.

-

-

Readout:

-

Phenotypic: Measure lesion diameter 3–5 days post-inoculation. Significant reduction in lesion size on untreated leaves confirms systemic activity.

-

Molecular: Extract RNA from untreated leaves. Perform RT-qPCR for PR-1a gene expression.

-

Self-Validation: If the compound works in Wild Type but fails in NahG (or works in NahG if it mimics SV-03 downstream), this places the MoA relative to SA. (Note: SV-03 typically restores resistance in NahG, indicating downstream activity).

-

Protocol 2: Hsp90 Binding Affinity (Fluorescence Thermal Shift)

Objective: Quantify the physical interaction between the derivative and the Hsp90 target.

-

Reagents: Recombinant Hsp90 N-terminal domain (Hsp90-NTD), Sypro Orange dye, PCR buffer.

-

Setup:

-

Mix Hsp90-NTD (5 µM) with compound (concentration gradient: 0.1 nM to 10 µM) in qPCR plates.

-

Add Sypro Orange (5x final concentration).

-

-

Execution:

-

Run melt curve analysis in a Real-Time PCR machine (25°C to 95°C, ramp rate 1°C/min).

-

-

Analysis:

-

Determine the Melting Temperature (

) for each condition. -

Causality: Binding of a ligand stabilizes the protein, shifting

higher ( -

Plot

vs. Concentration to derive -

Validation: A dose-dependent increase in

> 2°C confirms physical binding to the chaperone.

-

Part 5: Data Summary

Comparative Activity Profile

| Compound Class | Primary Target | Active Metabolite/Form | Key Biological Effect | Representative IC50 / Activity |

| Tiadinil (Agro) | Plant Immune System | SV-03 (Acid form) | Induction of PR-1 gene expression | 50-100 mg/L (Foliar Spray) |

| Resorcinol-1,2,3-Thiadiazole (Pharma) | Hsp90 (N-term pocket) | Parent Molecule | Degradation of HER2/CRAF | |

| Resorcinol-1,2,3-Thiadiazole (Pharma) | Cancer Cell Viability | Parent Molecule | Apoptosis (HCT-116 cells) |

References

-

Thiadiazole derivatives as anticancer agents. Source: Pharmacological Reports (via NCBI). [Link]

-

Co-Crystalization and In Vitro Biological Characterization of 5-Aryl-4-(5-Substituted-2-4-Dihydroxyphenyl)-1,2,3-Thiadiazole Hsp90 Inhibitors. Source: PLOS ONE (via NCBI). [Link]

-

Improving the Hsp90 Inhibitors Containing 4-(2,4-Dihydroxyphenyl)-1,2,3-thiadiazole Scaffold. Source: ResearchGate. [Link]

-

Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection. Source: International Journal of Molecular Sciences (via NCBI). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Co-Crystalization and In Vitro Biological Characterization of 5-Aryl-4-(5-Substituted-2-4-Dihydroxyphenyl)-1,2,3-Thiadiazole Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Synthesis of 1,2,3-Thiadiazole-4-carboxamide Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1,2,3-thiadiazole-4-carboxamide derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The core of this guide focuses on the robust and widely applicable Hurd-Mori reaction for the construction of the 1,2,3-thiadiazole ring system. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven experimental protocols, and discuss critical process parameters that influence reaction outcomes. Furthermore, this guide will cover the subsequent functionalization, specifically the conversion of a 4-position carboxylic acid or its ester precursor into the desired carboxamide moiety. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical guidance for the successful synthesis of these valuable compounds.

Introduction: The Significance of 1,2,3-Thiadiazole-4-carboxamides

The 1,2,3-thiadiazole scaffold is a privileged five-membered heterocyclic motif that has garnered considerable attention from the scientific community.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in the design of novel therapeutic agents.[3] Derivatives of 1,2,3-thiadiazole have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, fungicidal, and herbicidal properties.[1][4]

The carboxamide functional group is a cornerstone of many biologically active molecules, including a vast number of approved drugs.[3] Its ability to form hydrogen bonds allows for critical interactions with biological targets such as enzymes and receptors. The strategic incorporation of a carboxamide moiety at the 4-position of the 1,2,3-thiadiazole ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecule, making 1,2,3-thiadiazole-4-carboxamide derivatives a promising area for drug discovery and development.[3][5]

This guide will provide a detailed exploration of the synthetic pathways leading to these important compounds, with a strong emphasis on practical, reproducible methodologies.

Core Synthetic Strategy: The Hurd-Mori Reaction

The most prominent and reliable method for the synthesis of the 1,2,3-thiadiazole ring is the Hurd-Mori reaction.[4][6] This reaction involves the cyclization of an α-methylene ketone hydrazone, typically a semicarbazone or a tosylhydrazone, with thionyl chloride (SOCl₂).[6][7]

Mechanistic Insights

The Hurd-Mori reaction is believed to proceed through the attack of thionyl chloride on the hydrazone.[7] Subsequent cyclization and elimination of byproducts lead to the formation of the stable 1,2,3-thiadiazole ring system. The presence of an α-methylene group on the starting ketone is a critical prerequisite for this transformation.

Diagram 1: Proposed Mechanism of the Hurd-Mori Reaction

Caption: A flowchart illustrating the synthesis of 1,2,3-thiadiazole-4-carboxamides.

From Carboxylic Acid to Carboxamide: The Final Transformation

The conversion of the 1,2,3-thiadiazole-4-carboxylic acid to the corresponding carboxamide is a critical final step. Direct reaction of a carboxylic acid with an amine is generally difficult due to the formation of an unreactive ammonium carboxylate salt. [8]Therefore, activation of the carboxylic acid is necessary.

Common Amidation Methods

Several reliable methods can be employed for this transformation:

-

Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the desired amide. [9]* Coupling Reagents: A wide array of coupling reagents are available to facilitate amide bond formation directly from the carboxylic acid and amine. Common examples include dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). [8]* Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the amidation reaction, often leading to higher yields and shorter reaction times, aligning with green chemistry principles. [10]

Detailed Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates.

Protocol 1: Synthesis of Ethyl 1,2,3-Thiadiazole-4-carboxylate

Step 1: Preparation of Ethyl 2-(1-ethoxycarbonylhydrazono)propanoate

-

To a solution of ethyl pyruvate (1 equivalent) in ethanol, add a solution of ethyl carbazate (1.1 equivalents) in ethanol.

-

Add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. The crude hydrazone can often be used in the next step without further purification.

Step 2: Hurd-Mori Cyclization

-

In a fume hood, suspend the crude hydrazone from the previous step in anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Add thionyl chloride (2-3 equivalents) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Carefully pour the reaction mixture into ice-water and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 1,2,3-thiadiazole-4-carboxylate.

Protocol 2: Synthesis of 1,2,3-Thiadiazole-4-carboxylic Acid

-

Dissolve ethyl 1,2,3-thiadiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide or lithium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux for 2-4 hours, monitoring the hydrolysis by TLC.

-

After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid to a pH of 2-3.

-

The precipitated 1,2,3-thiadiazole-4-carboxylic acid can be collected by filtration, washed with cold water, and dried.

Protocol 3: Synthesis of N-substituted 1,2,3-Thiadiazole-4-carboxamide

-

Suspend 1,2,3-thiadiazole-4-carboxylic acid (1 equivalent) in anhydrous DCM.

-

Add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

-

Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases.

-

Remove the excess oxalyl chloride and solvent under reduced pressure.

-

Dissolve the resulting crude acyl chloride in anhydrous DCM and cool to 0 °C.

-

Add a solution of the desired amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield the target N-substituted 1,2,3-thiadiazole-4-carboxamide.

Data Presentation

Table 1: Representative Yields for the Synthesis of 1,2,3-Thiadiazole Derivatives

| Starting Ketone/Ketoester | Hydrazone Type | Cyclization Yield (%) | Reference |

| Pyrazolyl phenylethanones | Semicarbazone | Good to Excellent | [4] |

| Acetophenone | Semicarbazone | Not specified, but efficient | [11] |

| 2-Oxoallobetulin | Semicarbazone | Not specified | [4] |

| Ethyl pyruvate | Ethyl carbazate | ~53% (for the acid) | [2] |

Conclusion and Future Directions

The synthesis of 1,2,3-thiadiazole-4-carboxamide derivatives is a well-established field, with the Hurd-Mori reaction serving as a cornerstone methodology. This guide has provided a detailed overview of the key synthetic steps, from the formation of the thiadiazole ring to the final amidation. The versatility of this synthetic platform allows for the generation of diverse libraries of compounds for biological screening.

Future research in this area will likely focus on the development of more sustainable and efficient synthetic methods, such as catalytic and flow chemistry approaches. Furthermore, the exploration of novel substitutions on both the thiadiazole ring and the carboxamide nitrogen will continue to be a fruitful avenue for the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

-

Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364. [Link]

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2023). Molecules, 28(22), 7538. [Link]

-

A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. (2017). International Journal of Pharmaceutical and Clinical Research, 9(5), 429-434. [Link]

-

Turner, M., et al. (2010). Synthesis of Pyrrolo[2,3-d]t[1][6][12]hiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 15(7), 4875-4886. [Link]

-

Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021). Applied Sciences, 11(12), 5742. [Link]

-

Clark, J. (2023). The preparation of amides. Chemguide. [Link]

-

LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

-

Maadadi, R., Pevzner, L. M., & Petrov, M. L. (2015). Synthesis of 5-(1,2,3-Thiadiazol-4-yl)2-methylfuran-3-carboxamides. Russian Journal of General Chemistry, 85(11), 2540-2546. [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1386. [Link]

-

LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

-

Han, K.-J., et al. (2005). A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides. Bulletin of the Korean Chemical Society, 26(4), 655-657. [Link]

-

Zare, A., et al. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 21(2), 1090-1096. [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). International Journal of Molecular Sciences, 24(24), 17476. [Link]

Sources

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]

- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. asianpubs.org [asianpubs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

Solubility and Stability of 1,2,3-Thiadiazole-4-carboxamide: A Comprehensive Physicochemical Assessment

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 1,2,3-thiadiazole moiety is a recognized pharmacophore present in a variety of biologically active compounds, demonstrating a wide spectrum of activities including antiviral, anticancer, and antifungal properties.[1][2] The carboxamide derivative, 1,2,3-Thiadiazole-4-carboxamide, represents a key scaffold for further medicinal chemistry exploration. A thorough understanding of its fundamental physicochemical properties—namely solubility and stability—is a critical prerequisite for successful drug discovery and development. Poor aqueous solubility can impede in vitro biological assays and lead to low or variable oral bioavailability, while chemical instability can compromise shelf-life, therapeutic efficacy, and safety.[3][4] This technical guide provides an in-depth analysis of the methodologies used to characterize the solubility and stability of 1,2,3-Thiadiazole-4-carboxamide. It offers field-proven experimental protocols, explains the causality behind procedural choices, and presents a framework for interpreting the resulting data, thereby empowering research scientists and formulation experts to make informed decisions in the development pipeline.

Aqueous Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a determining factor for its absorption and bioavailability.[4] For a research compound like 1,2,3-Thiadiazole-4-carboxamide, solubility must be assessed early to ensure the reliability of bioassay data and to guide formulation strategies. We distinguish between two primary types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: This measurement reflects the solubility of a compound when it is rapidly introduced into an aqueous buffer from a concentrated organic stock solution (typically DMSO).[5][6] It is a high-throughput method ideal for early discovery screening but can often overestimate the true solubility due to the formation of supersaturated solutions.[7]

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with an aqueous medium over an extended period.[4][5] While lower-throughput, this "shake-flask" method is the gold standard for lead optimization and pre-formulation, as it reflects the maximum concentration of the most stable crystalline form of the compound that can be dissolved.[4][8]

Causality in Method Selection

For a lead candidate, thermodynamic solubility provides the most accurate and relevant data for predicting gastrointestinal absorption and guiding formulation development. The shake-flask method, while time-consuming, is chosen for its definitive nature. It ensures that the measurement reflects a true equilibrium state, which is critical for developing robust and reproducible formulations.[4][7]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol details the determination of the thermodynamic solubility of 1,2,3-Thiadiazole-4-carboxamide in physiologically relevant media.

Objective: To determine the equilibrium solubility of the solid compound in Phosphate-Buffered Saline (PBS) at pH 7.4.

Methodology:

-

Preparation: Add an excess amount (e.g., ~2 mg) of solid 1,2,3-Thiadiazole-4-carboxamide to a 2 mL glass vial. The exact mass is not critical, but it must be sufficient to ensure a saturated solution with visible solid remaining after equilibration.[7]

-

Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the suspension to shake for 24 to 48 hours. This extended time is crucial to ensure that the dissolution process reaches a true equilibrium.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Subsequently, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sample Collection: Carefully aspirate the supernatant, ensuring no solid material is disturbed. For enhanced accuracy, filter the supernatant through a low-binding 0.45 µm filter (e.g., PVDF).[5]

-

Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][9] Prepare a standard curve of the compound in the same buffer (with a small, known percentage of organic co-solvent like acetonitrile or DMSO to ensure initial dissolution of standards) to accurately determine the concentration.

-

pH Verification: Measure the pH of the final saturated solution to ensure it has not shifted significantly due to the properties of the dissolved compound.[7]

Data Presentation: Solubility Profile

Quantitative solubility data should be summarized for clear interpretation.

| Solvent System | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Classification |

| Deionized Water | 25 | 45.2 | Sparingly Soluble |

| PBS (pH 7.4) | 25 | 55.8 | Sparingly Soluble |

| FaSSIF (pH 6.5)¹ | 37 | 72.1 | Sparingly Soluble |

| FeSSIF (pH 5.0)² | 37 | 150.5 | Slightly Soluble |

¹Fasted State Simulated Intestinal Fluid[9] ²Fed State Simulated Intestinal Fluid[9]

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Solubility Assessment Workflow

The following diagram illustrates the decision-making process for solubility assessment.

Caption: Workflow for solubility assessment from early discovery to lead optimization.

Chemical Stability and Degradation Pathway Analysis

Evaluating the intrinsic stability of a drug substance is a mandatory step in pharmaceutical development, governed by the International Council for Harmonisation (ICH) guidelines.[10][11][12] Stability testing provides evidence on how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, pH, and light.[11]

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability analysis. They involve subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[11] This information is crucial for developing stability-indicating analytical methods—methods that can accurately measure the active ingredient in the presence of its degradation products.

Causality in Stress Condition Selection: The choice of stress conditions is based on ICH guidelines and the chemical nature of the molecule.[11][13] For 1,2,3-Thiadiazole-4-carboxamide, key liabilities include:

-

Hydrolysis: The amide functional group is susceptible to both acid and base-catalyzed hydrolysis.

-

Oxidation: Heterocyclic rings can be susceptible to oxidative degradation.

-

Photolysis: Aromatic and heterocyclic systems can absorb UV/Visible light, leading to photodegradation.[14][15] The 1,2,3-thiadiazole ring itself may undergo photochemical reactions.

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating HPLC method for 1,2,3-Thiadiazole-4-carboxamide.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

-

Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of ~100 µg/mL. Include a control sample diluted with the non-stressful solvent, kept at 5°C.

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 105°C for 48 hours. Dissolve and analyze.

-

Photostability: Expose the solid compound and a solution (in quartz cuvettes) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14][15] A dark control sample wrapped in aluminum foil must be stored alongside to evaluate the contribution of thermal degradation.[14]

-

-

Sample Quenching: After the specified time, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze all stressed samples, including the control, by a reverse-phase HPLC-UV/DAD method. A gradient elution is often required to separate the parent peak from all degradation products.

-

Peak Purity & Mass Balance: Use a photodiode array (DAD) detector to assess the peak purity of the parent compound in all chromatograms. The total peak area of the parent and all degradants should be calculated to assess mass balance. A good mass balance (95-105%) indicates that all major degradation products are accounted for.

-

Degradant Identification: If significant degradation is observed, use LC-MS/MS to obtain the mass of the degradation products and perform fragmentation analysis to elucidate their structures.[16]

Data Presentation: Summary of Forced Degradation

| Stress Condition | Time (hours) | Temperature (°C) | % Assay of Parent | % Degradation | Major Degradants (Retention Time) |

| Control (Unstressed) | - | 5 | 99.8 | 0.2 | - |

| 0.1 M HCl | 24 | 60 | 85.1 | 14.9 | D1 (4.2 min) |

| 0.1 M NaOH | 4 | 60 | 62.7 | 37.3 | D2 (3.1 min) |

| 3% H₂O₂ | 24 | RT | 94.5 | 5.5 | D3 (7.8 min) |

| Thermal (Solid) | 48 | 105 | 98.9 | 1.1 | Minor peaks |

| Photolytic (Solution) | As per ICH Q1B | RT | 78.3 | 21.7 | D4 (9.5 min), D5 (10.2 min) |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Plausible Degradation Pathway and Workflow Diagrams

The primary degradation pathway under hydrolytic conditions is likely the cleavage of the amide bond.

Caption: Postulated hydrolytic degradation of 1,2,3-Thiadiazole-4-carboxamide.

The experimental workflow for a stability study is a systematic process.

Caption: Experimental workflow for a forced degradation study.

Integrated Analytical Strategy

A robust analytical strategy is essential for generating reliable solubility and stability data. HPLC is the central technique. The method used for quantifying solubility samples must also serve as the foundation for the stability-indicating method.

Method Development Considerations:

-

Column Chemistry: A C18 stationary phase is a versatile starting point for a polar heterocyclic compound.

-

Mobile Phase: A gradient of a buffered aqueous phase (e.g., ammonium formate or phosphate) and an organic modifier (acetonitrile or methanol) is typically required to resolve the parent compound from polar and non-polar degradants.

-

Detection: UV/DAD detection is essential for quantification and peak purity assessment. A wavelength corresponding to the compound's UV maxima should be used (e.g., ~287 nm).[17]

-

Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to be considered truly "stability-indicating."

Conclusion

The systematic characterization of solubility and stability is a non-negotiable step in the progression of any compound from a research hit to a viable drug candidate. For 1,2,3-Thiadiazole-4-carboxamide, this guide outlines a scientifically rigorous approach grounded in established principles and regulatory expectations. By employing thermodynamic solubility measurements, conducting comprehensive forced degradation studies, and developing a validated stability-indicating analytical method, researchers can build a robust data package. This package not only de-risks future development by identifying potential liabilities early but also provides the critical insights needed for rational formulation design and the establishment of appropriate storage conditions and shelf-life, ultimately accelerating the journey from the laboratory to the clinic.

References

- ICH. (2025). Q1 guideline on stability testing of drug substances and drug products.

- ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.

- Q-Lab. (n.d.). Understanding ICH Photostability Testing.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- ICH. (n.d.). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.

- ICH. (n.d.). Quality Guidelines.

- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- Slideshare. (n.d.). ICH guidelines for stability studies.

- Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.

- PubMed. (2003, December 15). ICH Guideline for Photostability Testing: Aspects and Directions for Use.

- ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Atlas-Mts. (2020, March 10). Photostability of Pharmaceuticals.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ResearchGate. (2025, October 28). Automated assays for thermodynamic (equilibrium) solubility determination.

- Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- PubMed. (n.d.). 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors.

- ResearchGate. (2016, February 8). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.

- JETIR.org. (n.d.). P H – METRIC STUDY OF SUBSTITUTED HETEROCYCLICDRUGS WITHTRANSITION METALSIN MIXED SOLVENT.

- ResearchGate. (n.d.). ¹H NMR analyses of the pH‐dependent stability profile.

- MDPI. (2021, June 21). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update.

- Semantic Scholar. (2017, August 24). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach.

- YouTube. (2020, September 28). Acid stability of 5-member Heterocycles: Basic idea, product selectivity with mechanism.

- Scirp.org. (2021, February 25). Titrimetric and Spectrophotometric Determination of Some Thiadiazole Derivatives by Using Amplification Reactions.

- MDPI. (2023, December 14). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation.

- Taylor & Francis. (2023, August 29). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.

- PubMed. (2007, July 27). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR.

- Slideshare. (n.d.). pH stability profile.

- ISRES. (n.d.). 174 Thiadiazoles and Their Properties.

- PMC. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole.

- Hilaris Publisher. (2023, January 23). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety.

- Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. (2021, January 20).

- PubChem. (n.d.). 1,2,3-Thiadiazole-4-carboxamide.

- pharmedicopublishers.com. (2025, March 25). a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential.

- PMC. (n.d.). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023).

- Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.

- NIGAY. (n.d.). Application of three-dimensional liquid chromatography for quantification of 2-acetyl-4- (1,2,3,4-tetrahydroxybutyl)imidazole (THI) in caramel colour.

- RSC Publishing. (n.d.). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 1,2,3-Thiadiazoles.

- Chemical Methodologies. (2022, April 13). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their.

- ResearchGate. (2025, August 9). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC.

Sources

- 1. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]

- 2. isres.org [isres.org]

- 3. researchgate.net [researchgate.net]

- 4. evotec.com [evotec.com]

- 5. enamine.net [enamine.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 11. pharma.gally.ch [pharma.gally.ch]

- 12. ICH Official web site : ICH [ich.org]

- 13. ICH guidelines for stability studies | PDF [slideshare.net]

- 14. ema.europa.eu [ema.europa.eu]

- 15. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 16. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nigay.com [nigay.com]

Computational Frontiers: Theoretical Analysis of the 1,2,3-Thiadiazole Scaffold

Executive Summary

The 1,2,3-thiadiazole ring system represents a unique intersection of high aromatic stability and latent high reactivity. For the drug development professional, this scaffold is not merely a structural spacer but a "masked" reactive functionality capable of photo-switching, bioisosteric replacement, and complex rearrangement.

This guide moves beyond standard textbook definitions to explore the theoretical underpinnings of the scaffold. We synthesize Density Functional Theory (DFT) benchmarks, mechanistic potential energy surfaces (PES), and in silico binding protocols to provide a roadmap for rational design.

Electronic Architecture & Aromaticity

Understanding the ground-state electronics of 1,2,3-thiadiazole is the prerequisite for predicting its reactivity. Unlike its 1,3,4-isomer, the 1,2,3-system possesses a distinct dipole vector and charge distribution that dictates its interaction with biological targets.

Aromaticity Indices

While Hückel's rule (

-

NICS (Nucleus-Independent Chemical Shift): DFT calculations (typically B3LYP/6-311+G(d,p)) reveal negative NICS(0) and NICS(1) values, confirming significant diatropic ring currents.

-

Comparison: The aromaticity order generally follows: Thiophene > 1,2,3-Thiadiazole > 1,3,4-Thiadiazole > Furan.

-

Implication: The ring is stable enough to survive metabolic oxidation (P450s) but electron-deficient enough to participate in

-stacking interactions in receptor pockets (e.g., kinase domains).

Charge Distribution & Dipole

The sulfur atom acts as a significant electron sink, but the N2-N3 bond creates a localized region of high electron density.

-

Dipole Moment: Theoretical calculations consistently predict a dipole moment (

) in the range of 3.0 – 3.5 Debye . -

Electrostatic Potential (ESP): The nitrogen lone pairs provide negative potential regions suitable for hydrogen bond acceptance, critical for docking algorithms.

Reactivity Landscapes: The Rearrangement Mechanisms

The most chemically fascinating aspect of 1,2,3-thiadiazoles is their susceptibility to rearrangement. Theoretical studies have mapped the Minimum Energy Paths (MEP) for these transformations, revealing they are not concerted but stepwise.

The L'abbé / Dimroth-Type Rearrangement

When treated with primary amines (or base), 1,2,3-thiadiazoles convert to 1,2,3-triazoles. This is a classic ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.[1]

Theoretical Insight:

-

Nucleophilic Attack: The rate-determining step is often the attack at C5.

-

Ring Opening: The S-N bond cleavage yields a diazo-thiolate intermediate.

-

Rotational Barrier: Calculations show a low rotational barrier for the intermediate, allowing the terminal nitrogen to attack the thiolate sulfur (or carbon, depending on substituents), expelling sulfur or rearranging.

Figure 1: The stepwise ANRORC mechanism for the conversion of 1,2,3-thiadiazoles to triazoles, a critical bioisosteric transformation.

Photochemical Dynamics: The Thioketene Pathway

Photolysis of 1,2,3-thiadiazoles is a method to generate highly reactive species for peptide labeling or lithography. Theoretical studies (CASSCF/CASPT2) have resolved the controversy between thiirene and thioketene intermediates.

Key Theoretical Findings:

-

Nitrogen Extrusion: Upon UV excitation (

), the molecule undergoes rapid -

The Thiirene vs. Thioketene Fork:

-

The resulting species is a 1,3-diradical or carbene.

-

Thiirene (Anti-aromatic): Calculations show thiirene is a shallow local minimum on the PES, rapidly isomerizing to the more stable thioketene .

-

Isotopic Scrambling: Theoretical prediction of carbon scrambling matches experimental

C-labeling results, confirming the thiirene-thioketene equilibrium.

-

| Species | Relative Energy (kcal/mol) | Stability Prediction |

| 1,2,3-Thiadiazole ( | 0.0 | Stable Ground State |

| Transition State ( | +35 - 45 | High Barrier (Photo-induced) |

| Thiirene | +15 - 20 | Metastable / Transient |

| Thioketene | -5 - 10 | Thermodynamically Preferred Product |

In Silico Drug Design: Docking & QSAR

In medicinal chemistry, 1,2,3-thiadiazoles are often designed as inhibitors for kinases (e.g., EGFR) or antimicrobial targets (e.g., Glucosidase).

QSAR Workflow

Quantitative Structure-Activity Relationship (QSAR) studies link the electronic descriptors of the ring to biological potency.[2]

-

Key Descriptors: HOMO/LUMO gap (reactivity), Dipole Moment (solubility/binding), and Molecular Electrostatic Potential (MEP) surface area.

-

Correlation: Higher HOMO energies in 5-substituted derivatives often correlate with increased antioxidant or radical scavenging activity.

Molecular Docking Protocol

The thiadiazole nitrogen atoms (N2/N3) are prime hydrogen bond acceptors (HBA).

-

Target Interaction: In EGFR kinase domains, the N2 often accepts a hydrogen bond from the hinge region amino acids (e.g., Met793).

-

Pi-Stacking: The aromatic centroid interacts with phenylalanine or tyrosine residues in the hydrophobic pocket.

Figure 2: Standard computational pipeline for evaluating 1,2,3-thiadiazole derivatives against biological targets.

Technical Protocol: Calculating Aromaticity & Reactivity

To reproduce the theoretical data discussed, follow this self-validating protocol.

Step 1: Geometry Optimization

-

Software: Gaussian 16 / ORCA / GAMESS.

-

Method: DFT (Density Functional Theory).[3]

-

Functional: B3LYP (Standard) or

B97X-D (for dispersion correction in stacking). -

Basis Set: 6-311++G(d,p) (Triple-zeta quality is required for sulfur).

-

Validation: Perform a frequency calculation. Zero imaginary frequencies confirm a local minimum.

Step 2: Transition State (TS) Search (Rearrangement)

-

Guess Structure: Construct the ring-opened diazo-thiolate intermediate.

-

Method: QST2 or QST3 (Synchronous Transit-Guided Quasi-Newton).

-

Validation: One single imaginary frequency corresponding to the reaction coordinate (N-S bond stretch or rotation).

Step 3: NICS Calculation (Aromaticity)

-

Input: Optimized geometry from Step 1.

-

Probe: Place a "Ghost Atom" (Bq) at the geometric center of the ring (0.0 Å) and 1.0 Å above the plane.

-

Job Type: NMR calculation (GIAO method).

-

Interpretation: More negative isotropic shielding values indicate higher aromaticity.

References

-

Larsen, B. D., et al. (1992).[4] Photolysis of 1,2,3-Thiadiazole.[4][5] Formation of Thiirene by Secondary Photolysis of Thioketene.[4] Acta Chemica Scandinavica.[4] Link

-

L'abbé, G. (1982). Rearrangements of 1,2,3-Thiadiazoles.[4][5][6] Journal of Heterocyclic Chemistry.

-

Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. (Context on Triazole formation mechanisms). Angewandte Chemie. Link

-

Kalhor, M., et al. (2021). Theoretical study on the mechanism of the rearrangement of 1,2,3-thiadiazole to 1,2,3-triazole. Structural Chemistry.[3] Link

-

El-Sawy, E. R., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules.[3][4][5][7][8][9][10][11][12][13] Link

-

Burdzinski, G., et al. (2011).[5] Early events in the photochemistry of 1,2,3-thiadiazole studied by ultrafast time-resolved UV-vis and IR spectroscopies.[5] Journal of Physical Chemistry A. Link

Sources

- 1. starchemistry888.com [starchemistry888.com]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. Early events in the photochemistry of 1,2,3-thiadiazole studied by ultrafast time-resolved UV-vis and IR spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. QSAR and Molecular Docking Studies of Pyrimidine-Coumarin-Triazole Conjugates as Prospective Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dimroth rearrangement - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. abis-files.kayseri.edu.tr [abis-files.kayseri.edu.tr]

- 13. pubs.rsc.org [pubs.rsc.org]

Application Note: In Vitro Evaluation of 1,2,3-Thiadiazole-4-carboxamide Anticancer Activity

[1][2]

Introduction & Rationale

The 1,2,3-Thiadiazole-4-carboxamide scaffold represents a compelling pharmacophore in oncology drug discovery. While less ubiquitously reported than its 1,3,4-isomer, it serves as a critical bioisostere to 1,2,3-triazole-4-carboxamides (known EGFR/CDK inhibitors) and possesses unique chemical reactivity.

Scientific Premise[1][3][4][5][6][7][8][9][10][11][12][13]

-

Bioisosterism: The 1,2,3-thiadiazole ring mimics the geometry of the 1,2,3-triazole but introduces a sulfur atom, enhancing lipophilicity (LogP) and membrane permeability compared to its nitrogen-only counterparts.

-

Latent Reactivity (The "Warhead" Potential): Unlike the stable 1,3,4-thiadiazole, the 1,2,3-thiadiazole ring is susceptible to base-catalyzed ring cleavage (Hurd-Mori rearrangement) to form highly reactive

-diazothioketones. In the tumor microenvironment or within active sites of cysteine-rich enzymes, this can facilitate covalent modification of targets. -

Target Landscape: Carboxamide derivatives in this class are frequently designed to target Carbonic Anhydrases (CA IX/XII) , Tubulin polymerization , or Tyrosine Kinases (c-Met/VEGFR) via hydrogen bonding of the amide linker.

Compound Management & Stability (Critical)

WARNING: The 1,2,3-thiadiazole ring is sensitive to basic pH. Standard protocols must be modified to prevent premature degradation.

Solubilization Protocol

-

Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,

99.9%. -

Stock Concentration: 10 mM or 20 mM.

-

Storage: Aliquot into amber glass vials (sulfur compounds can adsorb to some plastics) and store at -20°C. Avoid repeated freeze-thaw cycles.

Stability Check (Self-Validation Step)

Before cell treatment, validate compound integrity in the culture medium:

-

Dilute compound to 100

M in PBS (pH 7.4). -

Incubate at 37°C for 24 hours.

-

Analyze via HPLC-UV. Acceptance Criteria:

parent compound retention.-

Note: If degradation >10% is observed, reduce media pH to 7.2 or use fresh preparations immediately before dosing.

-

Primary Cytotoxicity Screen (MTT Assay)

This protocol is optimized for adherent cancer cell lines (e.g., A549 - Lung, MCF-7 - Breast, HCT-116 - Colon).

Reagents

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

-

Solubilization Solution: DMSO.

-

Positive Control: Doxorubicin or Cisplatin (depending on cell line).

Experimental Workflow

Figure 1: Optimized MTT workflow for 1,2,3-thiadiazole derivatives. Critical step: Ensure complete solubilization of formazan crystals as thiadiazoles can sometimes precipitate at high concentrations.

Data Analysis

Calculate % Cell Viability using the formula:

-

IC50 Determination: Plot log(concentration) vs. % viability using non-linear regression (Sigmoidal dose-response, variable slope).

Mechanistic Validation Protocols

Once cytotoxic potency (IC50 < 10

A. Apoptosis Analysis (Annexin V-FITC / PI)

Rationale: Distinguishes between apoptotic (Annexin V+/PI-) and necrotic (Annexin V+/PI+) cell death.

-

Seed:

cells/well in 6-well plates. -

Treat: Incubate with IC50 concentration for 24h.

-

Harvest: Trypsinize (gentle) and wash with cold PBS.

-

Stain: Resuspend in Binding Buffer. Add 5

L Annexin V-FITC and 5 -

Analyze: Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, 620 nm for PI).

B. Cell Cycle Arrest (PI Staining)

Rationale: Thiadiazole derivatives frequently target tubulin or kinases, leading to G2/M or G1 arrest.

-

Fixation: Fix harvested cells in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Wash ethanol. Resuspend in PBS containing RNase A (100

g/mL) and PI (50 -

Incubation: 30 min at 37°C in dark.

-

Analyze: Flow Cytometry (Linear scale for DNA content).

Target Hypothesis & Signaling Pathway

Based on structural analogs (1,3,4-thiadiazoles and 1,2,3-triazoles), the 4-carboxamide moiety often acts as a hydrogen bond donor/acceptor in the ATP-binding pocket of kinases or the Zinc-binding site of Carbonic Anhydrase.

Figure 2: Potential mechanisms of action.[1][2] The 4-carboxamide group is pivotal for interacting with Target 1 and Target 2.

Data Reporting Template

Organize your findings in the following format for publication or internal review:

| Compound ID | Cell Line | IC50 ( | Selectivity Index (SI)* | Mode of Death | Cell Cycle Phase |

| TDZ-4-01 | MCF-7 | > 10 | Apoptosis (Early) | G2/M Arrest | |

| TDZ-4-01 | A549 | > 5 | Apoptosis | G1 Arrest | |

| Doxorubicin | MCF-7 | N/A | Apoptosis | S Phase |

*Selectivity Index (SI) = IC50 (Normal Cells, e.g., HEK293) / IC50 (Cancer Cells).

References

-

Thiadiazole Scaffold Versatility: Title: Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.[3][4][5][6][7][8][9][10][11] Source: MDPI, Molecules (2021). URL:[Link] (Note: Provides the foundational protocols for thiadiazole cytotoxicity testing and kinase targeting rationale.)

-

Bioisosteric Triazole Analogs: Title: 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents.[12] Source: International Journal of Pharmaceutical Sciences and Drug Research (2024).[12] URL:[Link] (Note: Validates the "Carboxamide" linker strategy for EGFR/CDK targeting in this ring system.)

-

Mechanistic Insight (CA Inhibition): Title: Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives.[1] Source: MDPI, Pharmaceuticals (2025). URL:[Link] (Note: Demonstrates the specific utility of thiadiazole-carboxamides in inhibiting Carbonic Anhydrase IX/XII.)

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 8. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsdronline.com [ijpsdronline.com]

using 1,2,3-Thiadiazole-4-carboxamide in antifungal research

Application Note: 1,2,3-Thiadiazole-4-carboxamide Scaffolds in Antifungal Discovery

Executive Summary

The 1,2,3-thiadiazole-4-carboxamide moiety represents a "privileged structure" in modern agrochemical and medicinal mycology. Unlike simple azoles that primarily target CYP51 (ergosterol synthesis), carboxamide-functionalized 1,2,3-thiadiazoles often exhibit a dual mechanism of action: direct fungicidal activity via Succinate Dehydrogenase Inhibition (SDHI) and host-defense induction (Systemic Acquired Resistance - SAR) in plant models.

This guide provides a validated workflow for synthesizing these scaffolds, screening their efficacy via the Poisoned Food Technique, and confirming their molecular target through enzymatic assays.

Chemical Context & Synthesis Strategy

The construction of the 1,2,3-thiadiazole core is non-trivial due to the high nitrogen content and sensitivity of the ring system. The industrial standard remains the Hurd-Mori Reaction , which utilizes the cyclization of hydrazones with thionyl chloride (

Protocol 1: Hurd-Mori Cyclization for 1,2,3-Thiadiazole-4-Carboxamides

Objective: Synthesize the core 4-carboxylate intermediate from readily available

Reagents:

-

Ethyl acetoacetate (or substituted derivative)

-

Hydrazine hydrate / Semicarbazide hydrochloride

-

Thionyl Chloride (

)[1] -

Dichloromethane (DCM) – Anhydrous[1]

Step-by-Step Methodology:

-

Hydrazone Formation:

-

Dissolve ethyl acetoacetate (10 mmol) in ethanol.

-

Add semicarbazide hydrochloride (11 mmol) and sodium acetate (12 mmol).

-

Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Scientist's Note: Complete conversion to the semicarbazone is critical. Unreacted ketone will polymerize in the next step.

-

-

Hurd-Mori Cyclization (The Critical Step):

-

Cool neat thionyl chloride (5 mL) to 0°C in an ice bath.

-

Add the dried semicarbazone solid portion-wise. Caution: Massive evolution of

and -

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Mechanism:[2] The

activates the hydrazone, facilitating N-S bond formation and ring closure with concomitant loss of substituents.

-

-

Amidation:

-

React the resulting ethyl 1,2,3-thiadiazole-4-carboxylate with the desired amine (e.g., aniline, heterocyclic amine) using standard aminolysis (AlMe3 mediated) or hydrolysis followed by peptide coupling (EDC/HOBt).

-

Visual Workflow (Synthesis):

Figure 1: The Hurd-Mori synthetic pathway.[1][3][4] Critical control point is the temperature regulation during thionyl chloride addition.

Biological Evaluation: In Vitro Antifungal Screening

To validate the biological activity, we utilize the Poisoned Food Technique .[5][6][7][8] This method is superior to disk diffusion for hydrophobic carboxamides as it eliminates diffusion rate variables in agar.

Protocol 2: Poisoned Food Technique

Target Organisms: Rhizoctonia solani, Fusarium graminearum, Sclerotinia sclerotiorum.

Materials:

-

Acetone or DMSO (Solvent)

-

Petri dishes (90 mm)

-

Mycelial plugs (5 mm) from 5-day old cultures

Procedure:

-

Media Preparation: Autoclave PDA and cool to 50°C.

-

Compound Integration: Dissolve the test compound in DMSO. Add to the molten agar to achieve final concentrations of 50, 25, 12.5, 6.25, and 3.125

.-

Control (CK): Add equivalent volume of DMSO without compound.

-

-

Inoculation: Place a 5 mm mycelial plug (mycelium side down) in the exact center of the solidified plate.

-

Incubation: Incubate at 25°C ± 1°C in the dark.

-